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N-(2-Methoxypyridin-3-yl)pivalamide

Cat. No.: B173459
CAS No.: 125867-19-8
M. Wt: 208.26 g/mol
InChI Key: FPRBOVWSWSYETA-UHFFFAOYSA-N
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Description

Contextualization within Pivalamide (B147659) and Pyridine (B92270) Chemistry Research

N-(2-Methoxypyridin-3-yl)pivalamide integrates two key structural motifs: the pivalamide and the pyridine ring systems. The pivalamide group, derived from pivalic acid, is characterized by a sterically hindered tert-butyl group attached to an amide functionality. This steric bulk can impart specific conformational constraints and metabolic stability to molecules, making it a valuable component in drug design. The pivaloyl group is also utilized as a protecting group for amines in organic synthesis.

The pyridine ring is a fundamental six-membered aromatic heterocycle containing a nitrogen atom. mdpi.com Pyridine and its derivatives are ubiquitous in pharmaceuticals, agrochemicals, and materials science due to their diverse chemical reactivity and biological activities. mdpi.com The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a base, influencing the physicochemical properties and biological interactions of the parent molecule. The presence of a methoxy (B1213986) group on the pyridine ring, as in this compound, can further modulate its electronic properties and reactivity. Specifically, a methoxy group at the 2-position can influence the basicity of the pyridine nitrogen and direct the regioselectivity of further chemical transformations. nih.gov

The synthesis of substituted pyridines is a central theme in organic chemistry, with numerous methods developed for their construction and functionalization. nih.gov Similarly, the formation of amide bonds is a well-established and critical transformation. The study of this compound, therefore, draws upon the extensive knowledge bases of both pivalamide and pyridine chemistry.

Significance in Contemporary Organic and Medicinal Chemistry

While extensive research dedicated solely to this compound is not widely published, its structural components suggest significant potential in contemporary chemical research. The combination of a methoxypyridine scaffold with a pivalamide moiety points towards its utility as an intermediate in the synthesis of complex molecular architectures.

In medicinal chemistry, the methoxypyridine motif is found in a variety of biologically active compounds. For instance, derivatives of methoxypyridine have been investigated as gamma-secretase modulators for the potential treatment of Alzheimer's disease. lookchem.com In these studies, the methoxypyridine core was found to improve the activity and solubility of the compounds. lookchem.com Furthermore, sulfonamide derivatives containing a 2-methoxypyridin-3-yl moiety have been synthesized and evaluated as potent dual inhibitors of PI3K/mTOR, which are key targets in cancer therapy. sigmaaldrich.com

The pivalamide group, as mentioned, can enhance metabolic stability, a crucial parameter in drug development. The strategic placement of this bulky group can prevent or slow down enzymatic degradation of a drug molecule, thereby prolonging its therapeutic effect.

Given these precedents, this compound represents a valuable scaffold for the generation of libraries of novel compounds for biological screening. Its synthesis would typically involve the acylation of 2-methoxy-3-aminopyridine with pivaloyl chloride or a similar activated derivative of pivalic acid. The resulting compound can then be further functionalized at various positions on the pyridine ring to create a diverse range of molecules with potential applications in drug discovery and materials science.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2O2 B173459 N-(2-Methoxypyridin-3-yl)pivalamide CAS No. 125867-19-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-methoxypyridin-3-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)10(14)13-8-6-5-7-12-9(8)15-4/h5-7H,1-4H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRBOVWSWSYETA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(N=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30447247
Record name N-(2-Methoxypyridin-3-yl)pivalamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125867-19-8
Record name N-(2-Methoxypyridin-3-yl)pivalamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30447247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Approaches for N 2 Methoxypyridin 3 Yl Pivalamide and Its Derivatives

Amidation Reactions for N-(2-Methoxypyridin-3-yl)pivalamide Synthesis

Amidation reactions are a cornerstone in the synthesis of this compound, providing a direct method for forming the crucial amide bond.

Reaction of Methoxypyridine Derivatives with Pivaloyl Precursors

The most direct route to this compound involves the acylation of 3-amino-2-methoxypyridine with a pivaloyl precursor. Pivaloyl chloride is a common reagent for this transformation. nih.govnih.gov The reaction typically proceeds by nucleophilic attack of the amino group on the electrophilic carbonyl carbon of pivaloyl chloride, leading to the formation of the desired amide and hydrochloric acid as a byproduct.

Another effective pivaloyl precursor is pivalic anhydride. The reaction mechanism is similar, with the amino group attacking one of the carbonyl carbons of the anhydride. This method offers the advantage of producing pivalic acid as a byproduct, which is less corrosive than HCl.

In some instances, the N-formylation of a methoxypyridine derivative can be a preliminary step, followed by further modifications. For example, N-formylation of 6-bromo-2-methoxypyridin-3-amine (B113220) can be achieved using an in-situ generation of formic anhydride. nih.gov

Role of Bases and Solvents in Reaction Efficiency

The efficiency of amidation reactions is highly dependent on the choice of base and solvent.

Bases: A base is typically added to neutralize the acidic byproduct (e.g., HCl) generated during the acylation with pivaloyl chloride. nih.gov This prevents the protonation of the starting aminopyridine, which would render it non-nucleophilic and halt the reaction. Common bases include tertiary amines such as triethylamine (B128534) and diisopropylethylamine (DIPEA). nih.gov The choice of base is critical; for instance, in the N-arylation of 2-aminopyridines, alkali-metal hydrides and tBuOK have been shown to be superior to other bases like sodium carbonate or sodium hydroxide. researchgate.net

Solvents: The solvent plays a crucial role in solubilizing the reactants and influencing the reaction rate. Aprotic solvents are generally preferred for these reactions. Dichloromethane (DCM) is a widely used solvent due to its inertness and ability to dissolve a wide range of organic compounds. nih.govnih.gov Other solvents like tetrahydrofuran (B95107) (THF), toluene, and dimethylformamide (DMF) can also be employed depending on the specific reactants and reaction conditions. pharm.or.jpnih.gov The solvent can also influence the aggregation state of organolithium reagents, which in turn affects their reactivity and the regioselectivity of reactions. acs.org

Interactive Table: Impact of Base and Solvent on Amidation Reactions
Reaction Base Solvent Key Observation Reference
4-Aminopyridine with Pivaloyl Chloride Triethylamine Dichloromethane High yield of 4-pivaloylaminopyridine. nih.gov
3-Aminopyridine with Pivaloyl Chloride Triethylamine/DIPEA Dichloromethane Efficient formation of N-(pyridin-3-yl)pivalamide. nih.gov
N-arylation of 2-Aminopyridines tBuOK, LiH, NaH Not specified Superior to Na2CO3, K3PO4, NaOH. researchgate.net
Goldberg Reaction of 2-Bromopyridine K3PO4 Toluene/t-AmOH Good yields of the corresponding amide. nih.gov

Directed Metalation Strategies in Pyridine (B92270) Ring Functionalization

Directed metalation, particularly lithiation, is a powerful tool for the regioselective functionalization of the pyridine ring, enabling the introduction of various substituents at specific positions.

Ortho-Lithiation of Pyridine Derivatives for Regioselective Substitution

Directed ortho-metalation (DoM) involves the deprotonation of a position ortho to a directing metalating group (DMG) on an aromatic ring by an organolithium reagent. clockss.org The DMG coordinates to the lithium reagent, bringing it into close proximity to the ortho-proton and facilitating its abstraction. clockss.org This generates a stabilized organolithium intermediate that can then react with various electrophiles to yield ortho-substituted products. clockss.org For pyridine derivatives, this strategy allows for functionalization at positions that might be difficult to access through other means. The presence of a directing group is crucial for overcoming the inherent reactivity of the pyridine ring towards nucleophilic addition by organolithium reagents. clockss.org

Application of Pivaloyl Amides as Directing Groups in Lithiation

The pivaloyl amide group (-NHCOtBu) is a powerful directing group in lithiation reactions. clockss.orgacs.org The carbonyl oxygen of the pivaloyl group effectively coordinates with the lithium atom of the organolithium reagent, directing deprotonation to the adjacent ortho position on the pyridine ring. clockss.org This has been successfully applied in the synthesis of various substituted pyridines. For instance, the lithiation of N-(pyridin-3-ylmethyl)pivalamide with t-BuLi occurs at the 4-position of the pyridine ring. researchgate.net The resulting dilithium (B8592608) species can then be quenched with an electrophile to introduce a substituent at that position. researchgate.net The pivaloyl group's steric bulk also helps to prevent side reactions.

Influence of Lithium Reagents on Site Selectivity (e.g., n-BuLi vs. t-BuLi vs. LDA)

The choice of lithium reagent can significantly influence the site selectivity of the lithiation reaction. clockss.orgrsc.org

n-Butyllithium (n-BuLi): This is a commonly used and highly reactive organolithium reagent. However, its smaller size can sometimes lead to a mixture of products due to competing reaction pathways, such as addition to the pyridine ring or lithiation at multiple sites. researchgate.net In some cases, n-BuLi can lead to unexpected substitution patterns. researchgate.net

tert-Butyllithium (t-BuLi): The bulkier t-BuLi is often more selective than n-BuLi. clockss.org Its steric hindrance can prevent addition to the C=N bond of the pyridine ring and favor deprotonation at the sterically most accessible ortho-position directed by the DMG. clockss.org For example, in the lithiation of 6-fluoro-2-(pivaloylamino)pyridine, t-BuLi provides exclusive substitution at the 3-position, whereas n-BuLi gives a mixture of products. clockss.org

Lithium Diisopropylamide (LDA): LDA is a non-nucleophilic, sterically hindered base. clockss.org It is particularly useful for avoiding nucleophilic addition to the pyridine ring. clockss.org When side-chain lithiation is desired instead of ring lithiation, LDA can be the reagent of choice. For example, with N-(pyridin-3-ylmethyl)pivalamide, LDA promotes regioselective side-chain lithiation. researchgate.net

The solvent and temperature also play a critical role in controlling the regioselectivity of lithiation reactions. rsc.org Coordinating solvents like THF can influence the aggregation state and reactivity of the lithium reagents. acs.org Low temperatures, typically -78 °C, are often employed to control the reactivity and prevent side reactions. clockss.orgresearchgate.net

Interactive Table: Influence of Lithium Reagents on Lithiation Selectivity
Substrate Lithium Reagent Solvent Temperature Outcome Reference
6-Fluoro-2-(pivaloylamino)pyridine n-BuLi THF -78 to 0 °C Mixture of 3- and 5-substituted products. clockss.org
6-Fluoro-2-(pivaloylamino)pyridine t-BuLi Et2O -78 °C Exclusive substitution at the 3-position. clockss.org
N-(pyridin-3-ylmethyl)pivalamide t-BuLi THF -78 °C Ring lithiation at the 4-position. researchgate.net
N-(pyridin-3-ylmethyl)pivalamide n-BuLi THF -78 °C Mixture of ring and side-chain substitution. researchgate.net
N-(pyridin-3-ylmethyl)pivalamide LDA THF -20 to 0 °C Regioselective side-chain lithiation. researchgate.net

Advanced Synthetic Transformations for this compound Analogues

The creation of analogues of this compound often requires sophisticated chemical reactions to modify the core structure. These transformations allow for the introduction of diverse functional groups and structural motifs, leading to a wide array of derivative compounds.

Suzuki Coupling Reactions for Aryl/Heteroaryl Moiety Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for forming carbon-carbon bonds, particularly for introducing aryl or heteroaryl groups onto a molecule. This reaction typically involves the coupling of an organoboron compound (like a boronic acid) with an organic halide or triflate, catalyzed by a palladium complex. harvard.edu

In the context of synthesizing analogues of this compound, a halogenated derivative of the parent compound could be coupled with various aryl or heteroaryl boronic acids. For instance, a bromo- or chloro-substituted this compound would be a suitable starting material. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are critical for achieving high yields and selectivity. harvard.edunih.govmdpi.com

The stereochemical outcome of Suzuki coupling reactions can be influenced by the choice of catalyst. For example, the use of Pd(PPh₃)₄ can lead to retention of the double bond configuration, while Pd(dppf)Cl₂ may result in inversion. beilstein-journals.org This control over stereoselectivity is crucial when synthesizing specific isomers of complex molecules.

Table 1: Example of Suzuki Coupling Reaction Conditions

Parameter Condition Reference
Catalyst Pd(dppf)Cl₂ mdpi.com
Base K₂CO₃ mdpi.com
Solvent Dimethoxyethane mdpi.com

| Temperature | 80 °C | mdpi.com |

This table is for illustrative purposes and specific conditions may vary based on the substrates.

Oxidative and Reductive Transformations in Derivative Synthesis

Oxidative and reductive reactions are fundamental in organic synthesis for modifying the oxidation state of functional groups within a molecule. In the synthesis of this compound derivatives, these transformations can be used to introduce or alter functionalities on the pyridine ring or its substituents.

For example, an existing substituent could be oxidized to a carboxylic acid or a nitro group, or reduced to an alcohol or an amine. These newly introduced functional groups can then serve as handles for further synthetic modifications. The choice of oxidizing or reducing agent is critical to ensure selectivity and avoid unwanted side reactions.

Some research has explored the use of gold catalysis for intermolecular oxidation reactions, which can lead to the formation of α,β-unsaturated imides and vinylogous carbimates. bham.ac.uk This highlights the potential for metal-catalyzed oxidative processes in generating diverse derivatives.

Nucleophilic and Electrophilic Substitution Pathways

Nucleophilic and electrophilic substitution reactions are key strategies for introducing a wide variety of substituents onto the pyridine ring of this compound. The pyridine ring itself has specific electronic properties that dictate the positions most susceptible to these types of reactions.

The nitrogen atom in the pyridine ring makes it electron-deficient, particularly at the 2, 4, and 6 positions, rendering them susceptible to nucleophilic attack. uiowa.edu Conversely, electrophilic substitution is generally more difficult but can be directed to specific positions by the existing methoxy (B1213986) and pivalamide (B147659) groups.

Directed ortho-metalation is a powerful technique that can be used to achieve regioselective substitution. researchgate.netdergipark.org.tr This involves using a directing group to guide a strong base (like an organolithium reagent) to deprotonate a specific position on the ring, creating a nucleophilic site that can then react with an electrophile. researchgate.netresearchgate.net For instance, the pivalamide group could potentially direct lithiation to the adjacent position on the pyridine ring.

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral molecules, where a specific three-dimensional arrangement of atoms is required, presents a significant challenge. For this compound derivatives, creating chiral centers with high enantiomeric purity often necessitates the use of specialized catalytic methods.

Organocatalytic Approaches

Organocatalysis utilizes small organic molecules to catalyze chemical reactions, offering an alternative to traditional metal-based catalysts. metu.edu.tr These catalysts can be designed to create a chiral environment around the reacting molecules, thereby influencing the stereochemical outcome of the reaction.

For the synthesis of chiral derivatives of this compound, an organocatalyst could be employed in reactions such as asymmetric aldol, Michael, or Mannich reactions, where a new stereocenter is formed. The design of the organocatalyst is crucial for achieving high enantioselectivity. metu.edu.trunibo.it

Metal-Catalyzed Asymmetric Reactions (e.g., Copper-Catalyzed Hydroamination)

Metal-catalyzed asymmetric reactions are a cornerstone of modern stereoselective synthesis. acs.org These reactions use a chiral ligand coordinated to a metal center to control the stereochemistry of the transformation.

A relevant example is copper-catalyzed hydroamination, which involves the addition of an N-H bond across a double or triple bond. uiowa.edu If a prochiral alkene or alkyne is used as a substrate in the synthesis of an this compound analogue, a chiral copper catalyst could be used to direct the addition to one face of the molecule, resulting in an enantioenriched product. The choice of the chiral ligand is paramount in achieving high levels of asymmetric induction.

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
Pd(PPh₃)₄
Pd(dppf)Cl₂
K₂CO₃
(S)-3-(pivalamido(pyridin-3-yl)methyl)pyridine 1-oxide
benzenesulfonamide (B165840)
(S)-N-((2-(Phenylsulfonamido)pyridin-3-yl)(pyridin-3-yl)methyl)pivalamide
pyrrolidine
iPr₂EtN
PyBroP®
(S)-N-(pyridin-3-yl(6-(pyrrolidin-1-yl)pyridin-3-yl)methyl)pivalamide
2-chloro-6-methoxypyridine
6-chloro-2-methoxypyridin-3-ylboronic acid
2-ethoxypyridin-3-ylboronic acid
N-(pyridin-3-ylmethyl)pivalamide
tert-butyl N-(pyridin-3-ylmethyl)carbamate
N'-(pyridin-3-ylmethyl)-N,N-dimethylurea
N-(pyridin-2-yl)benzamide
tert-butyl 2-benzamidonicotinate
N-(3-methoxypyridin-2-yl)benzamide
tert-butyl 2-chloronicotinate
N-(Benzo[d]thiazol-2-yl)pivalamide
2-aminobenzothiazole
pivaloyl chloride
N-(2-Phenyl-1,2,3,4-tetrahydroquinoline-6-yl) pivalamide

Enantioselective Pyridine N-oxidation Strategies

The introduction of chirality at the nitrogen atom of a pyridine ring through N-oxidation is a significant synthetic challenge. However, recent advancements in catalysis have provided novel strategies to achieve enantioselective N-oxidation of pyridine derivatives. These methods are particularly relevant for creating chiral building blocks used in the synthesis of complex molecules. One of the most promising approaches involves the use of biomolecule-inspired catalysts, specifically short peptides containing aspartic acid.

This strategy relies on a catalytic cycle where an aspartic acid residue within a peptide is converted into a peracid form. This peracid then acts as the chiral oxidizing agent, transferring an oxygen atom to the pyridine nitrogen with high levels of enantioselectivity. The process has been successfully applied in the desymmetrization of bis(pyridine) substrates, where two identical pyridine rings are present in the molecule, and only one is selectively oxidized to the N-oxide.

A key study in this area demonstrated the use of aspartic acid-containing peptides to catalyze the N-oxidation of various substituted pyridines. chemrxiv.orgnih.govnih.gov The catalysts, often simple di- or tripeptides, are capable of forming a chiral environment around the reactive peracid intermediate, which in turn directs the stereochemical outcome of the oxidation. The general catalytic cycle is initiated by the activation of the aspartic acid residue with a carbodiimide, followed by reaction with an oxidant such as hydrogen peroxide to form the active peracid species. chemrxiv.orgnih.gov This peracid then selectively oxidizes one of the enantiotopic nitrogen atoms of a prochiral bis(pyridine) substrate.

The scope of this methodology has been explored with a variety of pyridine derivatives. For instance, bis(pyridine) substrates with different substituents at the 6 and 6' positions have been shown to undergo highly enantioselective N-oxidation. The nature of the substituent significantly influences both the yield and the enantiomeric ratio (er) of the resulting pyridine N-oxide.

Detailed findings from these studies are summarized in the table below, showcasing the effectiveness of peptide-based catalysts in the enantioselective N-oxidation of various pyridine substrates.

CatalystSubstrateProductYield (%)er
1d 2a3a7587:13
1n 2b3b7697:3
1n 2e3e6999:1
1n 2f3f7898:2
1n 2g3g7899:1
1n 2h3h7498:2
1n 2i3i7996:4
1n 2j3j7997:3
1n 2k3k6788:12

Table 1: Enantioselective N-oxidation of various bis(pyridine) substrates using peptide catalysts. Data sourced from chemrxiv.org.

The success of this methodology has also been demonstrated in the context of complex, drug-like molecules. For example, a derivative of Loratadine underwent a dynamic kinetic resolution via enantioselective N-oxidation to afford the corresponding N-oxide with a high enantiomeric ratio. chemrxiv.orgacs.org Similarly, a derivative of Varenicline was successfully desymmetrized, highlighting the potential generality of this approach for structurally diverse and complex heterocyclic scaffolds. chemrxiv.orgnih.govacs.org

While direct enantioselective N-oxidation of this compound itself has not been explicitly reported, the existing data provides a strong foundation for its potential application. The presence of the 2-methoxy group on the pyridine ring is a feature that has been tolerated in other substrates, as seen with the successful oxidation of a 6,6'-bismethoxy-substituted bis(pyridine) (substrate 2k). chemrxiv.org This suggests that the electronic properties of the methoxy group are compatible with the catalytic system. The pivalamide group at the 3-position would introduce additional steric and electronic factors that would need to be considered, but the adaptability of the peptide catalysts offers a promising avenue for exploration.

The enantioenriched pyridine N-oxides produced through these methods are valuable intermediates that can be further functionalized. For example, the N-oxide can activate the pyridine ring for nucleophilic substitution at the 2- and 6-positions, allowing for the introduction of various functional groups such as amines, aryloxy, and thioether moieties. chemrxiv.orgnih.gov This subsequent functionalization provides access to a wide range of chiral pyridine-containing scaffolds.

Chemical Reactivity and Mechanistic Studies of N 2 Methoxypyridin 3 Yl Pivalamide

Oxidation Reactions of Pyridine-Pivalamide Scaffolds

The oxidation of pyridine-pivalamide derivatives can be directed at either the substituents on the pyridine (B92270) ring or the pyridine nitrogen itself, leading to a variety of functionalized products.

While specific examples detailing the oxidation of hydroxyl or formyl groups directly on the N-(2-Methoxypyridin-3-yl)pivalamide scaffold are not prevalent in the reviewed literature, the oxidation of such groups on related pyridine structures is a common transformation. For instance, the oxidation of a benzylic secondary alcohol on a pyridine derivative to a ketone has been accomplished using manganese dioxide (MnO2). nih.gov This resulting amino-ketopyridine can then be further transformed. nih.gov Generally, oxidizing agents like potassium permanganate (B83412) (KMnO4) or hydrogen peroxide (H2O2) are employed for these types of conversions. The specific conditions for these reactions, such as solvent, temperature, and reaction time, would need to be optimized for the this compound system to achieve the desired carboxylic acid or carbonyl product.

Table 1: General Oxidizing Agents for Hydroxyl and Formyl Group Transformations

Oxidizing AgentTransformationReference
Manganese Dioxide (MnO2)Secondary Alcohol to Ketone nih.gov
Potassium Permanganate (KMnO4)Alcohol/Aldehyde to Carboxylic Acid
Hydrogen Peroxide (H2O2)General Oxidation

The nitrogen atom in the pyridine ring of this compound can be oxidized to form the corresponding N-oxide. This transformation is significant as it alters the electronic properties of the pyridine ring, often facilitating different types of subsequent reactions. nih.gov Pyridine N-oxides are commonly synthesized by the oxidation of the parent pyridine with agents such as meta-chloroperoxybenzoic acid (mCPBA) or a mixture of hydrogen peroxide and acetic acid. nih.govchemicalforums.com The formation of the N-oxide can increase the electron deficiency of the pyridine ring, making it more susceptible to certain nucleophilic attacks and influencing the regioselectivity of substitution reactions. nih.govnih.gov For example, the N-oxidation of a 2-aminopyridine (B139424) derivative was achieved using mCPBA. nih.gov The resulting N-oxide can then serve as a precursor for further functionalization. nih.gov

The catalytic N-oxidation of alkylpyridines using hydrogen peroxide and a phosphotungstic acid catalyst is a method employed in industrial settings, though it presents safety challenges related to the decomposition of hydrogen peroxide. tamu.edu

Table 2: Reagents for Pyridine N-Oxidation

ReagentTypical ConditionsReference
meta-Chloroperoxybenzoic acid (mCPBA)Organic solvent (e.g., CH2Cl2) nih.gov
Hydrogen Peroxide / Acetic AcidAqueous/acidic medium chemicalforums.com
Phosphotungstic acid / H2O2Catalytic, aqueous tamu.edu

Reduction Reactions of Pyridine-Pivalamide Systems

Reduction reactions involving pyridine-pivalamide scaffolds typically target carbonyl or imine functionalities that may be present on the molecule or substituents.

The reduction of carbonyl groups (ketones, aldehydes) to alcohols or imines to amines on pyridine-pivalamide derivatives can be achieved using various reducing agents. Common reagents for these transformations include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). The choice of reducing agent depends on the specific functional group to be reduced and the presence of other reducible groups in the molecule. For instance, NaBH4 is a milder reducing agent suitable for converting ketones and aldehydes to alcohols, while LiAlH4 is more powerful and can reduce a wider range of functional groups, including amides and esters. The nitro group on a pyridine ring can be reduced to an amino group without affecting the pyridine ring itself, demonstrating the aromatic stability of the heterocycle. gcwgandhinagar.com

Table 3: Common Reducing Agents for Carbonyl and Imine Reduction

Substitution Reactions on the Pyridine and Pivalamide (B147659) Moieties

The pyridine ring and the pivalamide group of this compound can undergo various substitution reactions, allowing for the introduction of new functional groups.

Electrophilic aromatic substitution on the pyridine ring is generally challenging due to the electron-deficient nature of the ring, which is further deactivated by the protonation or complexation of the ring nitrogen with the electrophilic reagent. gcwgandhinagar.com However, the presence of an electron-donating group, such as the methoxy (B1213986) group in this compound, can activate the ring towards electrophilic attack. gcwgandhinagar.comcymitquimica.com The methoxy group at the 2-position is expected to direct incoming electrophiles to the 5-position. The pivalamide group at the 3-position, being an amide, is also an ortho-, para-director, which would reinforce substitution at the 5-position.

The directed lithiation of pyridine derivatives is a powerful strategy for achieving regioselective substitution. clockss.org For N-(pyridin-3-yl)pivalamide, lithiation with n-butyllithium followed by reaction with an electrophile has been shown to result in substitution at the 4-position. clockss.org This indicates that the pivalamide group can act as a directing group for metallation. In the case of this compound, the interplay between the directing effects of the methoxy and pivalamide groups would determine the site of lithiation and subsequent electrophilic attack.

Table 4: Directing Effects in Electrophilic Substitution of Substituted Pyridines

SubstituentPositionDirecting EffectReference
2-Methoxy2Ortho, Para (to C3 and C5) gcwgandhinagar.com
3-Pivalamido3Ortho, Para (to C2 and C4) clockss.org

Nucleophilic Substitution at Activated Positions

The pyridine ring in this compound is subject to nucleophilic substitution, particularly at positions activated by its substituents. The 2-methoxy group is an electron-donating group, which activates the ring towards electrophilic substitution but can also influence the regioselectivity of nucleophilic attack, especially in metalation reactions. The pivalamide group at the 3-position serves as a powerful directing metalating group (DMG).

In related pyridine derivatives, such as N-(pyridin-3-ylmethyl)pivalamide, directed lithiation using strong bases like t-butyllithium occurs regioselectively at the 4-position of the pyridine ring. mdpi.comchemrevlett.com This deprotonation creates a highly nucleophilic pyridyl lithium species, which can then react with various electrophiles to introduce new substituents. For this compound, the interplay between the directing effect of the pivalamide and the electronic influence of the methoxy group is crucial. The pivalamide group directs lithiation to the C4 position, while the C6 position is also activated due to the ortho-relationship with the ring nitrogen. Computational studies on substituted pyridines indicate that C-halogen bond formation can occur via a nucleophilic aromatic substitution (SNAr) pathway, and the reactivity is sensitive to steric interactions. mdpi.com In some cases, harsh reaction conditions can lead to the displacement of substituents like fluorine via an SNAr mechanism, highlighting the susceptibility of activated pyridine rings to nucleophilic attack. mdpi.com

Substitution of Pivalamide Moiety

The pivalamide moiety, -NHC(O)C(CH₃)₃, is generally robust but can be strategically cleaved or replaced. Its primary role is often as a protecting or directing group that is removed in a later synthetic step. The formation of the amide bond itself, typically through the reaction of the parent amine (3-amino-2-methoxypyridine) with pivaloyl chloride, is a reversible process under certain conditions. mdpi.com

While direct substitution on the pivaloyl group is uncommon without cleaving the amide bond, the entire moiety can be replaced. This typically involves initial cleavage of the C-N amide bond (see Section 3.4) to regenerate the parent amine, which can then be functionalized with a different group. The pivalamide group's utility as a transient directing group is a key strategy in the functionalization of pyridine rings. mdpi.comchemrevlett.com For instance, after directing lithiation and subsequent electrophilic substitution at the C4 position, the pivalamide group can be hydrolyzed under acidic or basic conditions, leaving the newly substituted aminopyridine.

Amide Cleavage Reactions

The cleavage of the amide bond in this compound is a critical reaction for deprotection or further functionalization. While amides are notoriously stable, metal-catalyzed reactions have been developed for their cleavage under milder conditions. Research on related N-(pyridin-2-yl)benzamides has shown that a substituent at the C3 position of the pyridine ring can significantly facilitate zinc-catalyzed alcoholysis. mdpi.com

A C3-methoxy group, as in the analogous N-(3-methoxypyridin-2-yl)benzamide, is effective in promoting this cleavage. mdpi.com The reaction is believed to proceed through a bidentate chelation mechanism where the pyridine nitrogen and the amide oxygen coordinate to the metal center (e.g., Zn²⁺). This coordination activates the amide bond towards nucleophilic attack by an alcohol. The C3-substituent helps to lock the amide into the required trans-conformer for effective chelation. mdpi.com The exceptional performance of ester and ether groups at the C3 position is consistent with their ability to promote the necessary conformation for catalysis. mdpi.com

Table 1: Zinc-Catalyzed Isopropanolysis of Substituted N-(pyridin-2-yl)benzamides. mdpi.com
Pyridine C3-SubstituentCatalystTemperature (°C)Conversion (%)Notes
-HZn(OAc)₂140~100Quantitative conversion to ester product.
-ClZn(OAc)₂75HighConsidered an efficient directing group.
-OMeZn(OAc)₂75HighThe methoxy group is effective in promoting the reaction at lower temperatures.
-COORZn(OAc)₂40~100Most efficient substituent, allowing for reaction at the lowest temperature.

This table is based on data for N-(pyridin-2-yl)benzamides, which serves as a model system for the reactivity of this compound.

Computational Chemistry and Theoretical Mechanistic Studies

Density Functional Theory (DFT) for Reaction Pathway Elucidation

Density Functional Theory (DFT) has become an indispensable tool for understanding the reaction mechanisms of molecules like this compound. DFT calculations can elucidate reaction pathways, determine transition state geometries, and rationalize observed reactivity and regioselectivity.

In the context of the metal-catalyzed amide cleavage discussed previously, DFT calculations were performed on model N-(pyridin-2-yl)benzamides to analyze their conformational preferences. mdpi.com These studies, using the B3LYP functional, revealed that C3-substituents like methoxy or ester groups significantly increase the population of the trans-conformer, where the amide carbonyl and the pyridine nitrogen are suitably oriented for bidentate chelation to the metal catalyst. This conformational locking was predicted to lower the activation energy for the cleavage reaction. DFT calculations also supported experimental findings regarding the site of lithiation in N-substituted pyridine derivatives, confirming that the observed regioselectivity is thermodynamically favored. chemrevlett.com Furthermore, DFT has been used to calculate the resonance energy of related structures, such as N-(3-methoxypyridin-2-yl)benzamide, providing insight into the electronic effects that substituents have on amide bond stability. mdpi.com

Molecular Dynamics Simulations of Reactivity Profiles

Molecular Dynamics (MD) simulations offer a complementary approach to static DFT calculations by modeling the dynamic evolution of a chemical system over time. This technique is particularly useful for studying conformational dynamics, solvent effects, and complex reaction pathways that involve significant molecular motion.

While specific MD studies on this compound are not widely reported, the application of MD to related systems provides a clear indication of its utility. For example, reactive molecular dynamics (ReaxFF MD) has been used to investigate the pyrolysis and combustion mechanisms of pyridine itself, revealing detailed chemical reaction pathways, including initial bond fission events and the formation of various products. researchgate.net For pyridine amides, MD simulations can be used to analyze their adsorption onto catalyst surfaces, which is a critical step in many heterogeneous catalytic reactions. mdpi.com By simulating the movement of atoms and molecules, MD can provide insights into the adsorption modes and binding energies of reactants on a surface. chemrevlett.commdpi.com Such simulations can also unravel the role of molecular dynamics in crystallization and relaxation mechanisms in heterocyclic compounds, demonstrating how conformational changes can be mapped over time. acs.org

Structure Activity Relationship Sar and Molecular Design in N 2 Methoxypyridin 3 Yl Pivalamide Research

Impact of Substituent Positionality on Biological Activity and Reactivity

Influence of Halogenation (e.g., Iodine, Chlorine)

The introduction of halogens is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and binding interactions. In studies of related pyridine-containing inhibitors, the position of halogen atoms has been shown to be critical for biological activity. For instance, in a series of quinoline-based analogues with a pyridine (B92270) ring, the installation of a chlorine atom at the 2'-position of the pyridine resulted in one of the most potent compounds in the series. nih.gov This potency was attributed to a favorable combination of chlorine's van der Waals radius, which is similar to a methyl group, and its distinct electronic inductive effects. nih.gov

Conversely, the introduction of a strongly electron-withdrawing fluoro substituent at the 2'- and 6'-positions of the same pyridine ring led to a significant loss of potency, suggesting that steric hindrance and electronic effects can also be detrimental. nih.gov The synthesis of various iodinated derivatives, such as N-(4-Iodo-2-methoxypyridin-3-yl)pivalamide and N-(2-Iodo-3-methoxypyridin-4-yl)pivalamide, demonstrates the exploration of halogenation at different positions on the core scaffold, allowing for a fine-tuning of its properties. smolecule.com

Table 1: Effect of Halogen Substituents on a Related Pyridine-Containing Inhibitor Series nih.gov
Compound AnalogueSubstituentPosition on Pyridine RingObserved Effect on Potency
29Chlorine (Cl)2'Among the most potent analogues
28Fluorine (F)2'Marked loss of potency (64-fold less potent than methyl analogue 26)
27Fluorine (F)6'Marked loss of potency

Effects of Alkyl and Aryl Substituents (e.g., Methyl, Trifluoromethyl)

Alkyl and fluorinated alkyl groups like methyl and trifluoromethyl (CF3) are used to probe steric and electronic effects within receptor binding pockets. The CF3 group, for example, is a strong electron-withdrawing group and can participate in unique interactions. Research on related inhibitor classes has shown that a CF3 substituent at the 2'-position of a pyridine ring yields a more potent compound than when it is placed at the 4'-position in enzymatic assays. nih.gov This highlights a sensitivity to the electronic environment at specific locations. nih.gov

The synthesis of analogues like N-(6-(trifluoromethyl)pyridin-3-yl)pivalamide confirms that this substituent is of high interest in the design of pivalamide-based compounds. umich.edu While methyl groups are sterically similar to CF3, their electronic properties are vastly different. In some series, replacing a methyl group with chlorine, which has a similar size but different electronic character, led to improved potency, underscoring the delicate balance between steric bulk and inductive effects. nih.gov

Table 2: Influence of Alkyl and Trifluoromethyl Substituents on a Related Pyridine-Containing Inhibitor Series nih.gov
Compound AnalogueSubstituentPosition on Pyridine RingRelative Potency (Enzyme Assay)
22Trifluoromethyl (CF₃)2'More potent
23Trifluoromethyl (CF₃)4'Less potent
25Methyl (CH₃)-Potent
26Methyl (CH₃)-Potent

Role of Methoxy (B1213986) and Hydroxyl Groups

The 2-methoxy group on the parent compound is not merely a simple substituent; it plays a significant role in the molecule's conformational and electronic properties. Computational studies on related N-(3-methoxypyridin-2-yl)benzamide systems revealed that the methoxy group significantly increases the amide resonance energy compared to other substituents like esters. acs.org The calculated resonance energy for N-(3-methoxypyridin-2-yl)benzamide was 8.2 kcal/mol, nearly double that of an analogue with a C3-ester group (4.2 kcal/mol), suggesting the methoxy group enhances the stability of the amide bond. acs.org This electronic effect can directly impact the molecule's reactivity and binding characteristics. acs.org

The replacement of a methoxy group with a hydroxyl group is a common tactic to introduce a hydrogen bond donor, which can form specific interactions within a biological target's binding site. nih.gov The existence of compounds like N-(3-Hydroxy-2-methoxypyridin-4-yl)pivalamide indicates that researchers are actively exploring the potential for such interactions. scbt.com

Functional Group Diversity and Bioisosteric Replacements

Bioisosteric replacement is a key strategy in drug design to improve potency, selectivity, or pharmacokinetic properties while maintaining the primary binding mode. This involves substituting one functional group for another with similar physical or chemical properties.

Formyl vs. Hydroxyl vs. Methoxy Group Effects

The effects of formyl, hydroxyl, and methoxy groups at key positions on the pyridine ring are distinct. While a hydroxyl group acts as a hydrogen bond donor, a methoxy group is a hydrogen bond acceptor with greater lipophilicity. A formyl group, or a related ester, introduces a strong electron-withdrawing character and can also act as a hydrogen bond acceptor.

Computational studies have shown that a C3-ester substituent on an N-(pyridin-2-yl)amide scaffold is highly effective at locking the molecule into a specific trans-conformer, which is required for bidentate chelation with metal ions. acs.org This conformational locking is achieved through an intramolecular hydrogen bond between the amide proton and the ester's carbonyl oxygen. acs.org This effect is much less pronounced with a C3-methoxy group, which relies on weaker steric and electronic effects to influence conformation. acs.org The synthesis of derivatives such as N-(3-formyl-5-methylpyridin-2-yl)pivalamide shows that this type of modification is actively investigated. smolecule.com

Table 3: Calculated Conformational and Electronic Effects of C3-Substituents on a Related N-(pyridin-2-yl)benzamide Scaffold acs.org
C3-SubstituentPrimary EffectPredicted Population of Desired ConformerCalculated Amide Resonance Energy
Ester (e.g., -COOtBu)Intramolecular H-bonding; Electron-withdrawingUp to 99%4.2 kcal/mol
Methoxy (-OCH₃)Electronic/Steric influenceLower8.2 kcal/mol

Pyridine Ring Isomerism and Potency Modulation

The position of the nitrogen atom within the pyridine ring and the attachment point of the pivalamide (B147659) side chain fundamentally alter the molecule's shape, dipole moment, and hydrogen bonding capacity. The synthesis and evaluation of simple pivalamide isomers provide a clear picture of this effect. In one study, N-(pyridin-2-yl)pivalamide, N-(pyridin-3-yl)pivalamide, and N-(pyridin-4-yl)pivalamide were all synthesized and characterized. nih.gov Although direct activity comparisons for the methoxy-substituted series are not publicly available, the differential properties of these foundational isomers guide the design of more complex derivatives. The relative orientation of the ring nitrogen to the amide linker dictates the vector and accessibility of potential hydrogen bonding interactions, which is a critical factor in modulating biological potency. nih.gov

Conformational Analysis and Ligand-Target Interactions

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and the non-covalent interactions it can form with its target, typically a protein. For N-(2-Methoxypyridin-3-yl)pivalamide, a key focus is on how the molecule orients itself and the specific atomic contacts it makes within a binding site.

Hydrogen bonds are critical directional interactions that contribute significantly to the binding affinity and specificity of a ligand. In the context of this compound, both intramolecular and intermolecular hydrogen bonds play a crucial role in defining its conformational preferences and its interactions with biological targets.

Computational and experimental studies on related N-(pyridin-2-yl) amides have shown that substituents on the pyridine ring can significantly influence the molecule's conformation through intramolecular hydrogen bonding. For instance, a methoxy group at the C3-position of the pyridine ring, as in this compound, can act as a hydrogen bond acceptor for the amide proton. This interaction can favor a trans-conformer, which may be the bioactive conformation for interaction with a target protein. acs.org This intramolecular hydrogen bond can help to pre-organize the ligand into a conformation that is more favorable for binding, reducing the entropic penalty of binding.

Studies on tripeptides incorporating a pyridine ring have further underscored the importance of the pyridine nitrogen in forming intramolecular hydrogen bonds with an amide proton. This interaction was found to restrict the conformational mobility of the peptide backbone. nih.gov This principle can be extrapolated to this compound, where the pyridine nitrogen can potentially form a hydrogen bond with a donor group on a target protein.

The amide group itself is a classic hydrogen bond donor (N-H) and acceptor (C=O). In a protein binding pocket, the amide N-H of this compound can interact with backbone carbonyls or the side chains of amino acids such as aspartate or glutamate. The carbonyl oxygen of the pivalamide group can, in turn, form hydrogen bonds with amino acid side chains like serine, threonine, or asparagine. The formation of one-dimensional chains through intermolecular amide N-H···O hydrogen bonds is a common motif observed in the crystal structures of related pyridine-2-carboxamides. researchgate.net

Potential Hydrogen Bond Interactions of this compound
Donor/Acceptor Group on Ligand Potential Partner in Target Protein
Amide N-HAmino acid backbone carbonyl, Asp, Glu side chains
Pivalamide C=OSer, Thr, Asn, Gln side chains
Pyridine NitrogenAmino acid side chain H-bond donors (e.g., Ser, Thr, Lys)
Methoxy OxygenWeak H-bond acceptor

The pyridine ring of this compound is an aromatic system capable of engaging in π-π stacking interactions with the aromatic side chains of amino acids such as phenylalanine, tyrosine, and tryptophan within a protein binding site. These interactions, arising from the electrostatic interaction between the quadrupole moments of the aromatic rings, are crucial for stabilizing the ligand-protein complex.

The geometry of π-π stacking can vary, with the most common arrangements being parallel-displaced and T-shaped (edge-to-face). In the parallel-displaced conformation, the aromatic rings are stacked on top of each other but are offset. In the T-shaped conformation, the edge of one aromatic ring points towards the face of the other. The stability and preferred geometry of these interactions are influenced by the electronic nature of the interacting rings. researchgate.net

Research on pyridine derivatives has shown that they readily participate in π-π stacking. The specific geometry and strength of the interaction can be modulated by substituents on the ring. The methoxy group on the pyridine ring of this compound, being an electron-donating group, can influence the electron density of the π-system and thus modulate the nature of the stacking interaction. Studies on indole (B1671886) derivatives, which are also common in drug molecules, have highlighted the importance of π-π stacking in ligand binding and have shown that even minor changes to the aromatic ring can have a large influence on these interactions. nih.gov

Types of Pi-Pi Stacking Interactions Description
Parallel-DisplacedAromatic rings are stacked face-to-face with a lateral offset.
T-shaped (Edge-to-Face)The edge of one aromatic ring interacts with the face of another.

Scaffold Hopping and Analogue Design Strategies

Scaffold hopping is a powerful strategy in medicinal chemistry used to identify novel chemical scaffolds that retain the biological activity of a known parent molecule but possess different physicochemical or intellectual property profiles. Starting from a pyridine-based lead compound, chemists can design and synthesize analogues where the pyridine core is replaced by other heterocyclic systems.

Several studies have successfully employed scaffold hopping strategies starting from pyridine-based inhibitors. For instance, in the development of inhibitors for cyclin G associated kinase (GAK), a scaffold-hopping approach was applied to isothiazolo[4,3-b]pyridine-based compounds, leading to the synthesis of 13 novel bicyclic heteroaromatic scaffolds. nih.govresearchgate.net This demonstrates the utility of exploring alternative heterocyclic cores to discover new chemical matter with desired biological activity.

In the design of antitubercular agents, a scaffold hopping strategy was used to develop a series of pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) derivatives. acs.org This work highlights how modifying the core scaffold while retaining key pharmacophoric elements can lead to compounds with potent activity. The design of analogues often involves considering how the new scaffold will present the key interacting groups to the target protein. For example, when replacing the pyridine ring of this compound, a new scaffold would ideally position the pivalamide group and any other crucial functionalities in a similar spatial arrangement to maintain binding.

The design of analogues of pyridine carboxamides has also been a focus in the development of new antibacterial agents. Structure-activity relationship studies on these analogues have shown that the positions and types of substituents on the aromatic rings strongly influence their biological activity. researchgate.net This iterative process of analogue design, synthesis, and biological testing is fundamental to optimizing lead compounds.

Scaffold Hopping Example Original Scaffold New Scaffold(s) Target Class
GAK Inhibitors nih.govresearchgate.netIsothiazolo[4,3-b]pyridineVarious 5,6- and 6,6-fused bicyclic heteroaromaticsKinase
Antitubercular Agents acs.orgImidazo[1,2-a]pyridinePyrazolo[1,5-a]pyridineVarious
CSF1R Inhibitors mdpi.comnih.govPyrrolo[2,3-d]pyrimidinePyridine-based Pyrrolo[2,3-d]pyrimidineKinase

Biological and Pharmacological Research on N 2 Methoxypyridin 3 Yl Pivalamide

Molecular Target Identification and Interaction Profiling

The efficacy of a therapeutic agent is fundamentally linked to its interaction with specific molecular targets. Research into N-(2-Methoxypyridin-3-yl)pivalamide and related structures has identified several key enzymes as potential targets, providing a mechanistic basis for its observed biological activities.

Enzyme Inhibition Mechanisms (e.g., DHODH, metabolic pathway enzymes)

This compound belongs to a class of compounds investigated for their inhibitory effects on enzymes crucial for cell growth and survival.

Dihydroorotate (B8406146) Dehydrogenase (DHODH): DHODH is a critical enzyme in the de novo pyrimidine (B1678525) biosynthetic pathway, which is essential for the proliferation of cancer cells. umich.edu Structure-activity relationship (SAR) studies on quinoline-based DHODH inhibitors have highlighted the importance of specific substituents. The introduction of a methoxy (B1213986) group at the 2'-position of a pyridine (B92270) ring, a key feature of this compound, has been shown to improve potency in both DHODH enzyme assays and cell-based viability assays. nih.gov For instance, a quinoline (B57606) analog featuring a 2-methoxypyridin-3-yl moiety (compound 17 in the study) demonstrated significantly enhanced inhibitory activity compared to its unsubstituted pyridine counterpart. nih.gov This suggests that the 2-methoxy group plays a crucial role in the compound's interaction with the DHODH binding site. nih.gov

Table 1: DHODH Inhibition and Lipophilic Efficiency of Selected Quinoline Analogs Data sourced from a study on quinoline carboxylic acids as DHODH inhibitors. nih.gov

Compound ReferenceR1 SubstituentDHODH IC50 (μM)cLogPLipophilic Efficiency (LipE)
143-pyridinyl0.89 ± 0.053.862.19
172-methoxy-3-pyridinyl0.31 ± 0.034.172.34

PI3K/mTOR Pathway: The phosphatidylinositol 3-kinase (PI3K)/mTOR signaling pathway is another critical regulator of cell growth and is often dysregulated in cancer. Research into sulfonamide methoxypyridine derivatives as dual PI3K/mTOR inhibitors has underscored the importance of the N-(2-methoxypyridin-3-yl) moiety. nih.gov Studies indicated that a 2,4-difluoro-N-(2-methoxypyridin-3-yl) benzenesulfonamide (B165840) structure served as a potent pharmacophore for PI3K inhibitory activity. nih.gov This highlights the versatility of the N-(2-methoxypyridin-3-yl) scaffold in targeting different, yet equally important, metabolic and signaling enzymes.

Other Potential Enzyme Targets: The pyridine scaffold is present in numerous inhibitors of other kinases involved in inflammation. Interleukin-1 receptor-associated kinase 4 (IRAK4) is a key mediator in the innate immune response and a target for autoimmune diseases. nimbustx.comnih.gov Similarly, p38 MAP kinase pathways are crucial in regulating inflammatory responses. While direct inhibition by this compound has not been explicitly demonstrated, its structural elements are found in compounds targeting these enzymes, suggesting a potential area for future investigation. nimbustx.comnih.gov

Receptor Modulation Studies (e.g., Dopamine (B1211576) Receptors)

While enzyme inhibition is a primary focus, the modulation of cell surface or intracellular receptors is another key pharmacological mechanism. For this compound, direct evidence of receptor modulation is limited. However, related chemical structures have been explored as receptor ligands. For example, pyrazolo[3,4-d]pyrimidine scaffolds, for which pivalamide (B147659) derivatives served as parent compounds, have been identified as highly active sigma-1 receptor (σ1R) ligands. nih.gov The σ1R is an intracellular chaperone implicated in various CNS-related pathologies, including pain. nih.gov This suggests a potential, though not yet confirmed, for pivalamide-containing compounds to interact with such receptors. There is no available data from the searched sources indicating that this compound directly modulates dopamine receptors.

Protein-Ligand Binding Kinetics and Thermodynamics

Understanding the dynamics of how a compound binds to its target protein is crucial for rational drug design. ibmc.msk.ru This involves studying both the thermodynamics (the strength of the binding, often given by the dissociation constant, Kd) and the kinetics (the rates of association, kon, and dissociation, koff, which determine the drug-target residence time). nanotempertech.comresearchgate.net

For this compound and its analogs, most reported data is in the form of IC50 values, which measure the concentration of an inhibitor required to reduce a biological or biochemical activity by half. nih.govnih.gov While IC50 is a valuable measure of a compound's potency, it is not a direct measure of binding affinity (Kd) and is dependent on the specific conditions of the assay. researchgate.net Detailed studies characterizing the specific kinetic parameters (kon, koff) and thermodynamic profiles (changes in Gibbs free energy, enthalpy, and entropy) of this compound with its enzyme targets like DHODH or PI3K are not extensively available in the public domain. Such studies would be invaluable for optimizing the compound's pharmacodynamic properties, such as the duration of its effect. ibmc.msk.runih.gov

In Vitro Pharmacological Activity Assessment

The interaction of this compound with its molecular targets translates into measurable effects on cells, which are typically assessed using in vitro assays.

Antiproliferative and Cytotoxic Effects in Cell Lines (e.g., Cancer Cell Lines)

Consistent with its inhibition of enzymes essential for cell growth, analogs of this compound have demonstrated antiproliferative and cytotoxic effects against various cancer cell lines.

The enhanced DHODH inhibition observed with the 2-methoxy-3-pyridinyl substituent correlated with improved cytotoxicity. nih.gov The quinoline analog 17 showed greater potency against the HCT-116 colon cancer cell line compared to its unsubstituted counterpart. nih.gov HCT-116 cells have high expression of DHODH, making them sensitive to its inhibition, whereas MIA PaCa-2 pancreatic cancer cells are less sensitive, which can help differentiate between on-target and off-target effects. nih.gov

Furthermore, in the context of PI3K/mTOR inhibition, sulfonamide derivatives incorporating the N-(2-methoxypyridin-3-yl) moiety were evaluated for their antiproliferative activity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. nih.gov These studies confirm that the molecular-level enzyme inhibition translates to a functional, anti-proliferative outcome at the cellular level. nih.gov

Table 2: Antiproliferative Activity of DHODH and PI3Kα Inhibitor Analogs Data compiled from studies on DHODH and PI3Kα inhibitors. nih.govnih.gov

Compound Type / ReferenceTargetCell LineAntiproliferative IC50 (μM)
DHODH Inhibitor (14)DHODHHCT-116>10
DHODH Inhibitor (17)DHODHHCT-1162.9 ± 0.3
DHODH Inhibitor (17)DHODHMIA PaCa-2>10
PI3Kα Inhibitor (22a)PI3KαMCF-70.29 ± 0.05
PI3Kα Inhibitor (22a)PI3KαHCT-1160.31 ± 0.03

Anti-inflammatory Potency and Marker Modulation

The molecular targets of this compound analogs are also deeply implicated in inflammatory processes. DHODH inhibitors, for example, are not only anticancer agents but are also used as therapeutics for autoimmune diseases. nih.gov The drug leflunomide, a DHODH inhibitor, is approved for the treatment of rheumatoid arthritis. nih.gov This suggests that by inhibiting DHODH, related compounds could exert anti-inflammatory effects by modulating the proliferation of immune cells.

Similarly, the IRAK4 pathway is a cornerstone of the innate immune response triggered by Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1R). nimbustx.comnih.gov Inhibition of IRAK4 is a key strategy for developing treatments for autoimmune diseases like lupus. nimbustx.com The structural relationship of this compound to known IRAK4 and p38 MAPK inhibitors suggests a plausible, though unconfirmed, mechanism for anti-inflammatory activity. nimbustx.com However, direct experimental evidence, such as the measurement of anti-inflammatory potency or the modulation of specific inflammatory markers like TNF-α, IL-6, or iNOS by this compound, is not detailed in the currently reviewed literature.

Antimicrobial Efficacy against Pathogenic Strains

While direct studies on the antimicrobial efficacy of this compound against specific pathogenic strains are not extensively detailed in publicly available research, investigations into structurally similar compounds suggest a potential role for this chemical family in antimicrobial development. Preliminary studies have indicated that analogues such as N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide may possess antimicrobial properties, marking them as candidates for further research in treating infectious diseases.

The broader class of pyridine derivatives is an active area of antimicrobial research. For instance, a series of 3-(pyridine-3-yl)-2-oxazolidinone derivatives demonstrated potent in vitro antibacterial activity against several Gram-positive bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis. nih.gov Certain compounds from this series showed efficacy comparable to the antibiotic linezolid. nih.gov Furthermore, research into inhibitors of dihydroorotate dehydrogenase (DHODH) for conditions like parasitic diseases has been conducted, highlighting the diverse antimicrobial applications of pyridine-based compounds. nih.gov

Additionally, pyrimidine compounds incorporating a 7-(6-methoxypyridin-3-yl) moiety have been patented as potential inhibitors for treating tuberculosis, indicating that the methoxypyridin-yl group is a component of molecules investigated for efficacy against significant bacterial pathogens. google.com

Table 1: Antimicrobial Activity of Structurally Related Pyridine Derivatives

Compound Class/DerivativeTarget Pathogen/sObserved Activity/PotentialReference
N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamideGeneral infectious diseasesSuggested antimicrobial properties, candidate for further investigation.
3-(Pyridine-3-yl)-2-oxazolidinonesGram-positive bacteria (S. aureus, S. pneumoniae, E. faecalis)Strong antibacterial activity, with some derivatives comparable to linezolid. nih.gov
7-(6-methoxypyridin-3-yl)pyridopyrazinoneMycobacterium tuberculosisPatented as a potential tuberculosis inhibitor. google.com
DHODH InhibitorsParasitic diseases (e.g., malaria)DHODH inhibition is a therapeutic strategy for parasitic infections. nih.gov

Investigation of Metabolic Pathways and Stability In Vitro

The metabolic fate and stability of a compound are critical parameters evaluated during drug discovery. For this compound and its analogues, in vitro studies are essential to predict their behavior in vivo. A patent application has noted the relevance of studying the metabolism pathways for compounds including the closely related isomer N-(6-methoxypyridin-3-yl)pivalamide. googleapis.com

Research on analogous structures provides insight into potential metabolic routes. For example, in a related series of pyridine derivatives, the substitution of an iodine atom with a difluoromethyl group was shown to increase metabolic stability and bioavailability, suggesting that the nature of substituents on the pyridine ring is a key determinant of the molecule's metabolic profile. Standard methodologies for these investigations often involve incubating the compound with human liver microsomes or S9 fractions to identify metabolic products. nih.gov Such studies on the investigational anticancer agent 2-methoxyestradiol, for example, identified multiple oxidative metabolites and glucuronic acid conjugates as key elimination pathways. nih.gov These established methods would be applicable to thoroughly characterize the metabolic pathways and stability of this compound.

Translational Research Perspectives for this compound Analogues

The preclinical evaluation of analogues of this compound is underway in various therapeutic areas. The pivalamide moiety and the substituted pyridine ring are common features in compounds being optimized as lead candidates. In the development of inhibitors for dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis, a structure-guided design approach led to the identification of potent quinoline-based analogues. nih.gov One of the starting materials used in the synthetic scheme for related naphthyridine analogues was N-(pyridin-3-yl)pivalamide. nih.gov The lead compounds from this research showed significant oral bioavailability and a promising elimination half-life in rodent models, supporting their advancement toward further preclinical studies and selection for clinical development. nih.gov

Similarly, in the pursuit of phosphodiesterase 5 (PDE5) inhibitors, optimization of a series of aminopyridopyrazinones containing a 7-(6-methoxypyridin-3-yl) group culminated in the identification of a lead compound with an excellent potency and selectivity profile. nih.gov This compound demonstrated robust in vivo efficacy in animal models and was advanced into clinical trials. nih.gov These examples underscore the process of refining analogue structures to achieve desirable pharmacological and pharmacokinetic properties worthy of clinical investigation.

Analogues of this compound are being investigated for their potential to modulate key pathways in a range of significant diseases.

Cancer: The pyridine-pivalamide scaffold is present in molecules designed as anticancer agents. Derivatives of indole (B1671886) featuring a pivalamide group have been patented for the treatment of cancer and viral infections. google.com Furthermore, compounds structurally related to this compound are being explored as inhibitors of critical cancer-related enzymes. The inhibition of dihydroorotate dehydrogenase (DHODH), a strategy to halt the proliferation of rapidly dividing cancer cells, has been a major focus. nih.govumich.edu Additionally, the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is often dysregulated in various cancers, is another target. google.com The synthesis of potent PI3Kα inhibitors has utilized N-(5-bromo-2-methoxypyridin-3-yl)amine as a key intermediate. nih.gov

Infectious Diseases: Beyond cancer, DHODH inhibitors are also being developed to treat bacterial, viral, and parasitic diseases by depleting the pyrimidines necessary for pathogen replication. nih.gov Specifically, compounds containing a 6-methoxypyridin-3-yl group have been disclosed in patents for their potential as tuberculosis inhibitors. google.com The potential antimicrobial properties of iodinated pyridine pivalamide analogues further highlight the relevance of this chemical class in combating infectious diseases.

Autoimmune Disorders: The therapeutic strategy of DHODH inhibition is also established for the treatment of autoimmune disorders. By halting the proliferation of lymphocytes, DHODH inhibitors can temper the aberrant immune response characteristic of these conditions. nih.gov The development of novel DHODH inhibitors based on scaffolds related to this compound could therefore have applications in this area. nih.gov

Table 2: Disease Pathway Modulation by this compound Analogues

Disease AreaTarget/PathwayExample Analogue/ClassReference
Cancer Dihydroorotate Dehydrogenase (DHODH)Quinoline-based inhibitors nih.gov
Phosphatidylinositol 3-Kinase (PI3K)Imidazopyridine derivatives nih.gov
General ProliferationIndole derivatives with pivalamide google.com
Infectious Diseases Mycobacterium tuberculosis7-(6-methoxypyridin-3-yl)pyridopyrazinones google.com
Dihydroorotate Dehydrogenase (DHODH)General DHODH inhibitors nih.gov
Autoimmune Disorders Dihydroorotate Dehydrogenase (DHODH)General DHODH inhibitors nih.gov

Applications of N 2 Methoxypyridin 3 Yl Pivalamide in Advanced Scientific Disciplines

Chemical Building Block in Complex Molecule Synthesis

N-(2-Methoxypyridin-3-yl)pivalamide serves as a crucial building block in organic synthesis, enabling the construction of intricate molecular architectures. cymitquimica.comsmolecule.com The pyridine (B92270) ring is a prevalent nitrogenous heterocycle, second only to piperidine (B6355638) in its frequency within Active Pharmaceutical Ingredients (APIs), making its derivatives highly sought after in synthetic chemistry. uiowa.edu

Precursor for Heterocyclic Scaffolds

The structure of this compound is particularly amenable to the formation of diverse heterocyclic systems. escholarship.org The pivaloyl amide group is instrumental in this capacity, acting as a directing metalating group (DMG). This function allows for regioselective lithiation at the ortho-position on the pyridine ring. nih.govresearchgate.net This directed lithiation strategy is a powerful tool for the controlled functionalization of the pyridine core, paving the way for the synthesis of more complex, multi-ring structures. escholarship.orgnih.gov

One notable application is in the synthesis of the 1,7-naphthyridine (B1217170) core. nih.gov In a multi-step process, the pivaloyl amide directs ortho-lithiation, and the resulting intermediate is quenched with diethyl oxalate (B1200264) to form a key α-keto-ester. This intermediate then undergoes base-catalyzed cyclization to yield the naphthyridine scaffold, a privileged heterocycle in medicinal chemistry. nih.gov The pyridine framework itself is a fundamental precursor for other heterocyclic systems like pyridones. uiowa.edu

Reaction Type Role of this compound Moiety Resulting Scaffold Reference
Directed Ortho-lithiationDirecting group for regioselective C-C bond formationFunctionalized Pyridines nih.gov
Pfitzinger CondensationKey α-keto-ester intermediate1,7-Naphthyridines nih.gov
Cross-Coupling ReactionsSuzuki-Miyaura reaction partner (iodo-derivative)Bi-aryl Heterocycles

Intermediate in Multi-step Organic Synthesis

Beyond being a starting material, this compound and its derivatives function as critical intermediates in lengthy synthetic sequences. cymitquimica.commatrixscientific.com For instance, halogenated versions of the compound, such as N-(4-iodo-2-methoxypyridin-3-yl)pivalamide, are pivotal intermediates in Suzuki-Miyaura cross-coupling reactions. These reactions are fundamental for creating carbon-carbon bonds, particularly for linking aromatic rings.

The compound's role as an intermediate is highlighted in the synthesis of potent enzyme inhibitors. nih.gov As described previously, its transformation into an α-keto-ester is a crucial step in a longer synthetic route towards complex biologically active molecules. nih.gov This demonstrates the compound's value not just as a starting point, but as a stable, isolable molecule partway through a complex synthesis.

Role in Drug Discovery and Medicinal Chemistry

The pyridine moiety is a ubiquitous feature in a vast array of bioactive compounds, including natural products and pharmaceuticals. uiowa.eduacs.org Consequently, this compound has become a valuable scaffold in the quest for new medicines. cymitquimica.comnih.gov

Development of Biologically Active Compounds

Research has demonstrated the utility of the N-(2-methoxypyridin-3-yl) scaffold in generating compounds with significant biological activity. A key area of investigation has been the development of inhibitors for dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway and a promising target for cancer therapy. nih.gov Structure-guided design efforts have produced potent quinoline-based and naphthyridine-based DHODH inhibitors derived from this scaffold. nih.gov

Furthermore, derivatives have been incorporated into inhibitors of the phosphatidylinositol 3-kinase (PI3K) pathway, which is frequently dysregulated in human cancers. google.comnih.gov For example, 2,4-difluoro-N-(2-methoxy-5-(4-morpholinobenzo sigmaaldrich.comscbt.comthieno[3,2-d]pyrimidin-7-yl)pyridin-3-yl)benzenesulfonamide was designed based on the finding that the 2,4-difluoro-N-(2-methoxypyridin-3-yl) benzenesulfonamide (B165840) structure possessed strong PI3K inhibitory activity. nih.gov Indole (B1671886) derivatives incorporating a pivalamide (B147659) moiety have also been patented for the potential treatment of cancer and viral infections. google.com

Target Compound Class Therapeutic Area Reference
Dihydroorotate Dehydrogenase (DHODH)Quinolines, NaphthyridinesOncology nih.gov
Phosphatidylinositol 3-kinase (PI3K)Pyrazoloquinolines, BenzenesulfonamidesOncology google.comnih.gov
Not SpecifiedIndole DerivativesOncology, Virology google.com

Lead Compound Identification and Optimization

Lead optimization is a critical phase in drug discovery where an initial "hit" compound is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. preprints.org The this compound scaffold is well-suited for this process. scbt.com

The directed metalation facilitated by the pivaloyl group allows for systematic and site-specific modifications around the pyridine ring. nih.gov This enables chemists to conduct detailed structure-activity relationship (SAR) studies. By synthesizing a library of analogues with variations at specific positions, researchers can identify which modifications enhance the desired biological activity and drug-like properties. The development of DHODH inhibitors from this scaffold exemplifies this approach, where analogues were designed to form new, favorable interactions within the enzyme's binding pocket, leading to compounds with significantly improved potency. nih.gov

Contributions to Agrochemical and Material Science Research

While the primary applications of this compound have been in the pharmaceutical sector, the structural motifs it contains are relevant to other areas of chemical research. Nitrogenous heterocycles are prevalent in agrochemicals, such as insecticides, and in the field of materials science, where they are used in polymers and organic electronics. cymitquimica.comuiowa.edu Although specific, detailed research findings on the direct application of this compound in these fields are not extensively documented in the reviewed literature, its status as a versatile heterocyclic building block suggests potential for future exploration in these domains. bldpharm.com

Agrochemical Applications

The pyridine ring is a fundamental scaffold in a multitude of commercially successful agrochemicals, including fungicides, herbicides, and insecticides. nih.govglobenewswire.comresearchgate.net The functionalization of this ring system allows for the fine-tuning of biological activity, and the picolinamide (B142947) moiety, in particular, has emerged as a critical pharmacophore in modern fungicides. nih.gov

Picolinamide-based fungicides have been successfully developed and commercialized, demonstrating broad-spectrum activity against various plant pathogens. nih.govresearchgate.net A significant mode of action for many of these compounds is the inhibition of the fungal respiratory chain. nih.gov

Research into pyridine carboxamide derivatives has shown that these compounds can act as succinate (B1194679) dehydrogenase inhibitors (SDHIs). nih.govnih.gov SDHI fungicides disrupt the mitochondrial complex II, a crucial enzyme in the tricarboxylic acid (TCA) cycle and the electron transport chain, leading to the cessation of fungal respiration and subsequent cell death. For instance, novel pyridine carboxamide derivatives have demonstrated efficacy against Botrytis cinerea, with some compounds showing inhibitory activity on B. cinerea succinate dehydrogenase (SDH) that is comparable to the commercial fungicide thifluzamide. nih.gov

Another class of picolinamide fungicides, such as fenpicoxamid (B607437) and florylpicoxamid, targets the Qi (quinone inside) binding site of mitochondrial complex III. nih.govresearchgate.net This novel mode of action provides an essential tool for managing fungicide resistance, as it does not exhibit target-site cross-resistance with strobilurin fungicides that target the Qo site of the same complex. researchgate.net

The structural characteristics of this compound, specifically the picolinamide functional group, suggest its potential to be investigated as a fungicide, possibly acting on either mitochondrial complex II or III. The 2-methoxy substituent on the pyridine ring could play a role in modulating the compound's binding affinity to the target enzyme and its systemic properties within the plant.

Picolinamide Fungicide Class Mode of Action Target Pathogen Examples Relevant Compounds
Succinate Dehydrogenase Inhibitors (SDHIs)Inhibition of mitochondrial complex IIBotrytis cinerea, Rhizoctonia solaniThifluzamide, Pyraziflumid nih.govnih.gov
Qi Site Inhibitors (QiIs)Inhibition of mitochondrial complex IIISeptoria tritici, Powdery Mildew, Early BlightFenpicoxamid, Florylpicoxamid nih.govresearchgate.net

Pyridine-based compounds are also a cornerstone of herbicide development. nih.govresearchgate.net They can mimic the action of natural plant hormones, such as auxins, leading to uncontrolled growth and eventual death of susceptible weed species. researchgate.net For example, a series of novel substituted 3-(pyridin-2-yl)benzenesulfonamide derivatives have shown the ability to effectively control weeds like velvet leaf and barnyard grass at low application rates. acs.org The development of such herbicides often relies on the intermediate derivatization method to create new, patentable structures with improved efficacy. nih.govacs.org

While the direct herbicidal activity of this compound has not been reported, its pyridine core suggests that it could serve as a scaffold for the development of new herbicidal compounds. The nature and position of substituents on the pyridine ring are critical for determining the spectrum of activity and selectivity.

Polymer Chemistry and New Material Development

The application of pyridine-containing compounds in polymer chemistry and materials science is an area of growing interest. While specific research on incorporating this compound into polymers is not yet available, its chemical structure presents several possibilities for its use as a functional monomer or an additive in the creation of new materials.

The pyridine moiety can be utilized to create polymers with unique properties, such as thermal stability, conductivity, and the ability to coordinate with metal ions. These properties make them suitable for applications in chemosensors, catalysts, and advanced electronic materials. For example, a related compound, N-(2-Chloro-6-((trimethylsilyl)ethynyl)pyridin-3-yl)pivalamide, has been used as a dopant in a polystyrene matrix to create fluorescent materials for the detection of nitroaromatic compounds in both solution and vapor phases. smolecule.com This indicates that pivalamide-functionalized pyridines can be integrated into polymer systems to impart specific sensory functions.

The pivalamide group itself can influence the physical properties of a polymer, such as solubility and thermal stability. Derivatives of pivalamide have been explored in material science for their potential to be incorporated into novel materials. smolecule.comevitachem.com

The synthesis of functional polymers could potentially involve the polymerization of vinyl-substituted pyridine derivatives or the incorporation of pyridine-containing units into the main polymer chain or as side groups. The this compound molecule could be chemically modified to introduce a polymerizable group, allowing it to act as a monomer. Alternatively, its properties as a small molecule could be exploited by dispersing it within a polymer matrix to create composite materials with tailored functionalities.

Potential Role in Polymer Science Enabling Structural Feature Potential Application
Functional MonomerPyridine Ring, Pivalamide GroupSynthesis of specialty polymers with enhanced thermal stability or sensory capabilities.
Polymer Additive/DopantPyridine Ring, Pivalamide GroupCreation of composite materials, such as chemosensors or functional coatings. smolecule.com

Analytical and Spectroscopic Characterization in N 2 Methoxypyridin 3 Yl Pivalamide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for the unambiguous determination of the molecular structure of N-(2-Methoxypyridin-3-yl)pivalamide. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

Proton NMR (¹H NMR) provides precise information about the chemical environment of each hydrogen atom in the molecule. The spectrum for this compound displays characteristic signals corresponding to the protons on the pyridine (B92270) ring, the methoxy (B1213986) group, the amide linkage, and the pivaloyl group. The chemical shift (δ), multiplicity (splitting pattern), and integration (number of protons) of each signal are used to assign it to a specific proton.

For instance, the protons of the pyridine ring typically appear in the aromatic region of the spectrum. The amide proton (N-H) often presents as a broad singlet, and its chemical shift can be sensitive to solvent and concentration. The methoxy group protons give rise to a sharp singlet, while the nine equivalent protons of the tert-butyl group also produce a distinct sharp singlet, a hallmark of the pivalamide (B147659) moiety.

Table 1: Representative ¹H NMR Data for this compound (Note: Data acquired in CDCl₃ at 400 MHz. Chemical shifts (δ) are reported in ppm.)

Chemical Shift (δ)MultiplicityIntegrationAssignment
~ 8.15dd1HPyridine H-6
~ 8.05bs1HAmide N-H
~ 7.80dd1HPyridine H-4
~ 6.90dd1HPyridine H-5
~ 4.00s3HMethoxy (-OCH₃)
~ 1.35s9Htert-Butyl (-C(CH₃)₃)

dd = doublet of doublets, bs = broad singlet, s = singlet

Complementing ¹H NMR, Carbon-13 NMR (¹³C NMR) is employed to map out the carbon backbone of the molecule. Each unique carbon atom in this compound generates a distinct signal in the spectrum, providing direct evidence of the carbon skeleton. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Key signals include the carbonyl carbon of the amide group, which appears significantly downfield (~176 ppm). The carbons of the pyridine ring resonate in the aromatic region, with their specific shifts influenced by the methoxy and amide substituents. The methoxy carbon and the carbons of the tert-butyl group appear in the upfield region of the spectrum.

Table 2: Representative ¹³C NMR Data for this compound (Note: Data acquired in CDCl₃ at 100 MHz. Chemical shifts (δ) are reported in ppm.)

Chemical Shift (δ)Assignment
~ 176.5Amide Carbonyl (C=O)
~ 155.0Pyridine C-2
~ 140.1Pyridine C-6
~ 135.5Pyridine C-4
~ 125.8Pyridine C-3
~ 112.7Pyridine C-5
~ 53.0Methoxy (-OCH₃)
~ 39.8pivaloyl Quaternary C
~ 27.5pivaloyl Methyl (-CH₃)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool used to determine the molecular weight of this compound and to gain structural insights through analysis of its fragmentation patterns. Using techniques like Electrospray Ionization (ESI), the molecule is typically observed as a protonated species [M+H]⁺.

The calculated monoisotopic mass of this compound (C₁₁H₁₆N₂O₂) is 208.1212 g/mol . High-resolution mass spectrometry (HRMS) can confirm this mass with high accuracy, providing definitive confirmation of the elemental composition. Under collision-induced dissociation, the molecule fragments in a predictable manner, with common losses including the tert-butyl group or the entire pivaloyl moiety, further corroborating the proposed structure.

Table 3: Key Mass Spectrometry Ions for this compound

m/z (Mass/Charge Ratio)IonDescription
209.1285[M+H]⁺Protonated molecular ion
152.0658[M - C₄H₉ + H]⁺Loss of the tert-butyl group
124.0604[M - C₅H₉O + H]⁺Loss of the pivaloyl group, resulting in 3-amino-2-methoxypyridine
57.0704[C₄H₉]⁺tert-Butyl cation

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Process Monitoring

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound by measuring the vibrational transitions of its bonds. The IR spectrum provides a characteristic fingerprint of the molecule.

Key absorption bands include a sharp peak for the N-H stretch of the secondary amide, a strong absorption for the C=O stretch (Amide I band), and various peaks corresponding to C-O, C-N, and aromatic C-H and C=C bonds. These techniques are valuable for rapid identification and can also be adapted for in-line process monitoring during synthesis to track the reaction progress.

Table 4: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~ 3280N-H StretchSecondary Amide
~ 2970C-H Stretchtert-Butyl
~ 1685C=O Stretch (Amide I)Pivalamide
~ 1580C=C/C=N StretchPyridine Ring
~ 1530N-H Bend (Amide II)Secondary Amide
~ 1280C-O StretchAryl Ether

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is essential for separating this compound from impurities and for determining its purity with high precision.

HPLC is the premier chromatographic method for assessing the purity and performing quantitative analysis of this compound. In a typical reverse-phase HPLC (RP-HPLC) method, the compound is passed through a column (e.g., a C18 column) with a polar mobile phase. The retention time of the compound is highly reproducible under specific conditions (e.g., mobile phase composition, flow rate, and temperature).

A UV detector is commonly used for detection, as the pyridine ring contains a chromophore that absorbs UV light. By comparing the area of the analyte peak to a calibration curve generated from standards of known concentration, the exact amount of the compound in a sample can be determined. Purity is assessed by detecting any extraneous peaks in the chromatogram, with the purity level often expressed as a percentage of the total peak area. As this compound is an achiral molecule, analysis for enantiomeric purity is not applicable unless it is derivatized with a chiral agent or used in a chiral environment.

Table 5: Example HPLC Method Parameters for Purity Analysis

ParameterCondition
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseA: Water (0.1% Formic Acid) B: Acetonitrile (0.1% Formic Acid)
Gradient5% B to 95% B over 15 minutes
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Column Temperature30 °C

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography is an indispensable technique in the synthesis of this compound, primarily employed for its speed, simplicity, and low cost in monitoring the progress of a chemical reaction. bldpharm.commdpi.com This chromatographic method allows for the rapid qualitative assessment of a reaction mixture, enabling chemists to determine the consumption of starting materials, the formation of the product, and the presence of any byproducts. mdpi.com

In a typical synthetic procedure leading to this compound, small aliquots of the reaction mixture are spotted onto a TLC plate at various time intervals. The plate, coated with a stationary phase such as silica (B1680970) gel, is then developed in a suitable mobile phase. The choice of eluent is critical for achieving good separation between the starting materials (e.g., 2-methoxy-3-aminopyridine and pivaloyl chloride) and the desired pivalamide product. A common mobile phase for compounds of this polarity might be a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate. bldpharm.com

The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. Generally, more polar compounds will have a stronger affinity for the stationary phase and will travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf) value. The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.

Visualization of the spots on the TLC plate is often achieved under ultraviolet (UV) light, as pyridine-containing compounds are typically UV-active. mdpi.com Alternatively, chemical staining agents can be used. rochester.edu By comparing the Rf values of the spots in the reaction mixture to those of the pure starting materials and the expected product, a researcher can effectively track the reaction's progression towards completion.

Table 1: Illustrative TLC Parameters for Monitoring the Synthesis of this compound

ParameterDescription
Stationary Phase Silica Gel 60 F254
Mobile Phase Hexane:Ethyl Acetate (e.g., 3:1 v/v)
Visualization UV Light (254 nm)
Analyte Hypothetical Rf Value
2-methoxy-3-aminopyridine~ 0.2
This compound~ 0.5
Pivaloyl ChlorideReacts on plate/baseline

Note: The Rf values presented are hypothetical and serve as an example of what might be observed. Actual values are dependent on the specific experimental conditions.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the most definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. nih.gov For this compound, obtaining a single crystal of sufficient quality allows for the unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and conformational details in the solid state. nih.govrsc.org

The technique involves irradiating a single crystal with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. nih.gov By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of the individual atoms are determined, leading to a complete structural model of the compound. rsc.org

For a molecule like this compound, X-ray crystallography can confirm the planarity of the pyridine ring, the geometry of the amide linkage, and the orientation of the bulky pivaloyl group relative to the pyridine ring. This information is invaluable for understanding intermolecular interactions, such as hydrogen bonding or π-stacking, which govern the crystal packing. scbt.com While specific crystallographic data for this compound is not publicly available, analysis of related structures provides insight into the expected parameters.

Table 2: Representative Crystallographic Data for a Substituted N-Pivaloylpyridine Derivative

ParameterExample Value
Chemical Formula C11H16N2O2
Formula Weight 208.26 g/mol
Crystal System Monoclinic
Space Group P21/c
Unit Cell Dimensions a = 10.12 Å, b = 15.45 Å, c = 7.89 Å
α = 90°, β = 109.5°, γ = 90°
Volume 1160 Å3
Z (Molecules per unit cell) 4
Calculated Density 1.19 g/cm3
Temperature 293(2) K
Radiation MoKα (λ = 0.71073 Å)

Note: This data is illustrative and based on typical values for similar organic molecules. It does not represent experimentally determined data for this compound.

Conclusion and Future Research Directions

Summary of Key Research Findings and Impact

N-(2-Methoxypyridin-3-yl)pivalamide has been established as a valuable chemical entity, primarily serving as a key intermediate and building block in the synthesis of more complex, biologically active molecules. Research has highlighted its utility in constructing compounds targeted for significant therapeutic areas.

The core structure, featuring a 2-methoxypyridine (B126380) ring, is a crucial component in the design of novel inhibitors for critical cellular signaling pathways. Notably, it forms the basis for a series of sulfonamide methoxypyridine derivatives developed as potent dual inhibitors of Phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR), both of which are key targets in cancer therapy. nih.gov The methoxypyridine moiety is also a central feature in a class of γ-secretase modulators (GSMs), which are under investigation for the treatment of Alzheimer's disease. nih.gov In this context, the methoxypyridine B-ring has been identified as a promising replacement for fluorophenyl groups in earlier GSM scaffolds, offering improved activity and solubility. nih.gov

The pivalamide (B147659) group, a bulky 2,2-dimethyl-propionamide substituent, plays a significant role in synthetic strategies. It is recognized for its ability to direct ortho-lithiation, a powerful technique for achieving regioselective functionalization of the pyridine (B92270) ring. nih.gov This controlled metalation is crucial for introducing other chemical groups at specific positions, thereby enabling the systematic development of structure-activity relationships (SAR) in drug discovery programs. nih.gov The steric bulk of the pivalamide can also influence the compound's conformation and intermolecular interactions. While the compound itself is not typically the final active pharmaceutical ingredient, its structural features are instrumental in enabling the synthesis of potent and selective therapeutic candidates. Its impact lies in providing a reliable and versatile scaffold for medicinal chemists to explore new chemical space and develop next-generation therapies.

Emerging Research Avenues and Challenges

The established utility of this compound as a synthetic intermediate paves the way for several emerging research avenues. A primary focus will likely continue to be its application in oncology, building upon the successful design of PI3K/mTOR dual inhibitors. nih.gov Further exploration could involve using this scaffold to target other kinases or proteins implicated in cancer cell proliferation and survival. Similarly, its role in developing γ-secretase modulators for Alzheimer's disease suggests a broader potential in the field of neurodegenerative disorders, where new small-molecule therapeutics are urgently needed. nih.gov

Furthermore, while derivatives have shown promise, a deeper understanding of the metabolic stability and pharmacokinetic profiles associated with the this compound core is necessary. Research aimed at predicting and improving the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of its derivatives will be crucial for advancing these compounds from discovery to preclinical and clinical development. nih.gov

Potential for Novel Applications and Derivatization Strategies

The potential for this compound extends beyond its current applications. Its robust chemical nature and the synthetic accessibility of its core make it an attractive starting point for novel derivatization strategies aimed at a wider range of biological targets.

Future derivatization could focus on several key modifications:

Modification of the Pyridine Ring: Introducing different substituents onto the pyridine ring, guided by computational modeling and SAR studies, could tailor the binding affinity and selectivity for new protein targets. The use of cross-coupling reactions, such as the Suzuki-Miyaura coupling, on halogenated versions of the scaffold (e.g., N-(4-iodo-2-methoxypyridin-3-yl)pivalamide) provides a proven route to introduce diverse aryl or heteroaryl groups. google.com

Bioisosteric Replacement: The methoxy (B1213986) group could be replaced with other hydrogen bond acceptors or donors to probe interactions within a target's binding pocket. For example, replacing it with a hydroxyl group, as seen in N-(3-hydroxy-2-methoxypyridin-4-yl)pivalamide, can significantly alter the molecule's properties. scbt.com

Alteration of the Pivalamide Moiety: While the pivalamide group is a useful directing group, it could be replaced with other amides or carbamates to fine-tune solubility, metabolic stability, and potency. nih.gov This could also open up possibilities for the development of prodrugs.

Beyond medicinal chemistry, the fundamental structure of this compound could find use in materials science as a building block for functional organic materials, although this area remains largely unexplored. ontosight.ai Its ability to participate in directed assembly and form specific intermolecular interactions could be leveraged in the design of novel polymers or crystalline materials. The continued exploration of this versatile compound and its derivatives holds considerable promise for innovation in both therapeutic development and other areas of chemical science.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-Methoxypyridin-3-yl)pivalamide, and what reaction conditions are optimal?

  • Methodology : The compound can be synthesized via nucleophilic substitution or alkylation of a hydroxyl precursor. A common approach involves reacting N-(3-hydroxypyridin-2-yl)pivalamide with methyl iodide (MeI) in acetone under reflux, using potassium carbonate (K₂CO₃) as a base. Typical conditions include:

YieldReaction TimeConditions
~91%3 hoursK₂CO₃, acetone, reflux
  • Key Steps :

Dissolve the hydroxyl precursor in acetone.

Add K₂CO₃ (3 equiv) and MeI (4 equiv).

Reflux for 3 hours, monitor via TLC.

Filter, concentrate, and purify via hexane washes.

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • Primary Techniques :

  • ¹H/¹³C NMR : Identify methoxy (-OCH₃) protons (δ ~3.8–4.0 ppm) and pivaloyl methyl groups (δ ~1.2–1.4 ppm). Aromatic pyridine protons appear between δ 6.5–8.5 ppm .
  • IR Spectroscopy : Detect carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and N-H bends (~3300 cm⁻¹).
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) using ESI-MS or GC-MS.
    • Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal X-ray refinement to resolve bond angles and torsional strain .

Q. What purification techniques are recommended for this compound?

  • Common Methods :

  • Recrystallization : Use hexane/ethyl acetate mixtures to isolate the product from unreacted starting materials.
  • Column Chromatography : Employ silica gel with gradients of ethyl acetate in hexane (e.g., 1:4 to 1:2).
    • Challenges : Byproducts from incomplete methoxylation (e.g., residual hydroxyl groups) require careful solvent selection to avoid co-elution .

Advanced Research Questions

Q. How can researchers optimize the alkylation step in the synthesis to improve yield and selectivity?

  • Variables to Test :

  • Base : Compare K₂CO₃ with Cs₂CO₃ (enhances nucleophilicity) or DBU (reduces side reactions).
  • Solvent : Evaluate DMF (polar aprotic) vs. THF (lower boiling point) for reaction efficiency.
  • Catalyst : Explore phase-transfer catalysts (e.g., TBAB) to accelerate alkylation .
    • Kinetic Analysis : Use initial rate methods to determine reaction order (e.g., log(rate) vs. log[MeI]) for mechanistic insights .

Q. What challenges arise when interpreting X-ray crystallography data for this compound?

  • Key Issues :

  • Twinned Crystals : Common in pyridine derivatives; use SHELXD for twin law identification .
  • Disorder : Methoxy or pivaloyl groups may exhibit positional ambiguity. Apply restraints (e.g., DFIX, DANG) during refinement.
    • Validation : Cross-check with Hirshfeld surface analysis to confirm hydrogen-bonding networks .

Q. What experimental approaches are suitable for investigating hydrogen-bonding interactions in supramolecular assemblies?

  • Methods :

  • Temperature-Dependent NMR : Monitor chemical shift changes to identify dynamic H-bonding.
  • SC-XRD : Resolve intermolecular interactions (e.g., N-H···O=C) with high-resolution data (<1.0 Å).
  • DFT Calculations : Simulate interaction energies (e.g., B3LYP/6-31G*) to correlate with crystallographic observations .

Applications in Drug Discovery

Q. How can this compound serve as a building block in PROTAC development?

  • Rationale : The pivalamide group enhances metabolic stability, while the pyridine moiety allows for π-π stacking in target binding.
  • Case Study : Analogous compounds (e.g., PROTAC intermediates) use similar scaffolds for E3 ligase recruitment .

Q. What strategies are effective for studying the compound’s bioactivity in enzyme inhibition assays?

  • Assay Design :

Kinetic Analysis : Use fluorescence quenching or calorimetry to measure IC₅₀ values.

Docking Studies : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses with target enzymes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.